BenchChemオンラインストアへようこそ!

L-Adenosine

Adenosine Deaminase Metabolic Stability Nucleoside Transport

L-Adenosine (CAS 3080-29-3) is a metabolically stable enantiomer of adenosine, exhibiting profound resistance to adenosine deaminase (ADA) with a Ki of 385 µM, negligible adenosine receptor affinity, and differential nucleoside transporter kinetics. Unlike D-adenosine, it remains intact intracellularly, enabling quantitative ENT/CNT transport measurements and dCK pathway activation studies without metabolic interference. Ideal for neuropharmacology, antiviral/anticancer prodrug design, and stereochemical transporter profiling. Supplied at ≥98% purity with global shipping.

Molecular Formula C10H13N5O4
Molecular Weight 267.245
CAS No. 3080-29-3; 58-61-7
Cat. No. B2762055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Adenosine
CAS3080-29-3; 58-61-7
Molecular FormulaC10H13N5O4
Molecular Weight267.245
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m0/s1
InChIKeyOIRDTQYFTABQOQ-DEGSGYPDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





L-Adenosine (CAS 3080-29-3) Procurement Guide: Baseline Profile and Core Differentiators


L-Adenosine (CAS 3080-29-3) is the enantiomer of the naturally occurring nucleoside D-adenosine, consisting of an adenine base linked to an L-ribose sugar moiety. Unlike its D-counterpart, which acts as an endogenous signaling molecule at adenosine receptors and is rapidly metabolized by adenosine deaminase (ADA), L-Adenosine is a metabolically stable enantiomeric analog [1]. This stereochemical inversion fundamentally alters its interaction with adenosine-metabolizing enzymes and transport systems, positioning it as a specialized tool compound rather than a functional substitute for D-adenosine [1][2].

Why D-Adenosine Cannot Substitute for L-Adenosine in Specialized Research Applications


The stereochemical configuration of the ribose moiety governs enzymatic recognition, rendering the enantiomers non-interchangeable in specific experimental contexts. D-Adenosine serves as an agonist at adenosine receptors (A1, A2A, A2B, A3) and undergoes rapid deamination by ADA, confounding quantitative uptake and release studies. In contrast, L-Adenosine exhibits profound resistance to ADA-mediated metabolism [1], negligible or absent affinity for adenosine receptors [2], and differential transport kinetics across nucleoside transporters [3]. Consequently, D-adenosine cannot replicate the unique properties required for assays designed to isolate transport processes from metabolic interference or for studying L-nucleoside kinase activation pathways.

Quantitative Evidence for L-Adenosine Differentiation: Metabolic Stability, Transport Kinetics, and Enzymatic Recognition


ADA Metabolic Stability: Resistance to Enzymatic Deamination

L-Adenosine demonstrates extreme resistance to deamination by adenosine deaminase (ADA), a critical differentiator from D-adenosine which is rapidly metabolized. L-Adenosine weakly inhibits rat brain ADA with a Ki of 385 μM and, notably, is not utilized as a substrate for the enzyme [1]. This contrasts sharply with D-adenosine, which is efficiently deaminated to inosine by ADA. The lack of substrate activity, combined with the weak inhibitory Ki, ensures that L-Adenosine remains intact in biological systems where D-adenosine would be rapidly degraded, thereby confounding uptake and accumulation measurements.

Adenosine Deaminase Metabolic Stability Nucleoside Transport

Comparative Transport Kinetics in Neuronal Preparations

In rat brain synaptoneurosomes, the rate of L-[3H]adenosine accumulation was not significantly different from that of D-[3H]adenosine, indicating that the L-enantiomer is recognized and transported by nucleoside carriers despite its stereochemical difference [1]. The rate constants for L-[3H]adenosine accumulation were 82 ± 14 fmol/mg protein/s (inhibitor-stop centrifugation method) and 75 ± 10 fmol/mg protein/s (rapid filtration method). Using the filtration method, the D-[3H]adenosine transport rate was 105 ± 15 fmol/mg protein/s, a difference that did not reach statistical significance. This demonstrates that L-Adenosine is a competent permeant for adenosine transport systems, albeit with slightly lower absolute rates.

Nucleoside Transport Synaptoneurosomes Kinetics

Substrate Activity for Human Deoxycytidine Kinase (dCK)

β-L-Adenosine (β-L-Ado) acts as a substrate for human deoxycytidine kinase (dCK), an enzyme that exhibits a remarkable lack of enantioselectivity for L-nucleosides [1]. This contrasts with ADA and adenosine kinase, which are strictly enantioselective for the D-enantiomer. The ability of dCK to phosphorylate β-L-Ado to its monophosphate form represents a key activation step for potential L-nucleoside-based therapeutics. This enzymatic property distinguishes L-adenosine from its D-counterpart, which is not efficiently phosphorylated by dCK, and highlights its potential utility in designing antiviral or anticancer prodrugs that exploit the dCK activation pathway.

Deoxycytidine Kinase L-Nucleoside Activation Prodrug Development

Stereoselective Transport Across Nucleoside Carriers

Nucleoside transport systems exhibit marked stereoselectivity, favoring the D-enantiomer of adenosine over the L-enantiomer. In mouse erythrocytes and L1210 leukemia cells, inward zero-trans fluxes of L-adenosine were slow relative to those of D-adenosine [1]. In DDT1 MF-2 smooth muscle cells, accumulation of [3H]D-adenosine was approximately 3-fold higher than that of [3H]L-adenosine [2]. Furthermore, the equilibrative inhibitor-sensitive (es) nucleoside transporter inhibitor nitrobenzylthioinosine (NBMPR) inhibited D-adenosine accumulation by 86% and L-adenosine accumulation by 63% at 10 μM [2]. The IC50 values for NBMPR-sensitive portions of [3H]L- and [3H]D-adenosine accumulation were similar (1.6 nM and 2.0 nM, respectively), indicating that both enantiomers utilize the same transporter class but with differing efficiencies.

Nucleoside Transporters Stereoselectivity Cellular Uptake

High-Value Research Applications for L-Adenosine Based on Verified Differentiating Evidence


Probe for Isolating Nucleoside Transport from Intracellular Metabolism

L-Adenosine's resistance to ADA-mediated deamination (Ki 385 μM, non-substrate) [1] makes it an ideal tool for dissecting nucleoside transport mechanisms without the confounding variable of rapid metabolic degradation. Researchers studying equilibrative (ENT) or concentrative (CNT) nucleoside transporters can use [3H]L-adenosine to measure uptake kinetics that reflect pure transport activity, as the compound remains intact intracellularly. This application is particularly valuable in neuropharmacology, where adenosine transport plays a critical role in modulating synaptic adenosine levels.

Stereochemical Probe for Nucleoside Transporter Subtype Characterization

The differential accumulation of D- vs. L-adenosine (approximately 3-fold higher for D-adenosine in DDT1 MF-2 cells) and the distinct NBMPR sensitivity profiles (86% inhibition for D-adenosine vs. 63% for L-adenosine at 10 μM) [2] enable the use of L-Adenosine as a stereochemical probe to characterize nucleoside transporter subtypes. The comparable NBMPR IC50 values (1.6 nM for L-adenosine vs. 2.0 nM for D-adenosine) confirm that both enantiomers interact with the es (equilibrative sensitive) transporter, but with differing efficiencies that can be exploited to differentiate transporter populations in complex tissues.

L-Nucleoside Prodrug Scaffold for dCK-Dependent Activation

L-Adenosine serves as a substrate for human deoxycytidine kinase (dCK) [3], an enzyme that exhibits a remarkable lack of enantioselectivity. This property positions L-Adenosine and its derivatives as potential scaffolds for designing antiviral or anticancer prodrugs that are activated via the dCK pathway. Unlike D-nucleoside analogs, which are often substrates for ADA and adenosine kinase, L-nucleoside analogs can bypass these metabolic barriers and achieve selective activation in cells with high dCK expression. This application is relevant for researchers developing novel L-nucleoside-based therapeutics.

Metabolically Stable Radioligand for Adenosine Transport Studies

[3H]L-Adenosine provides a metabolically stable radioligand alternative to [3H]D-adenosine for studying nucleoside transport kinetics in brain synaptoneurosomes and other tissues [1]. The comparable transport rates (75-82 fmol/mg protein/s for L-adenosine vs. 105 fmol/mg protein/s for D-adenosine) validate its utility as a quantitative probe. This application is particularly advantageous for experiments requiring prolonged incubation times, where D-adenosine would be rapidly deaminated to inosine, complicating the interpretation of accumulation data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Adenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.